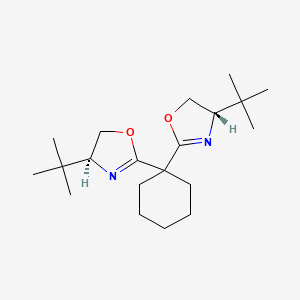

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

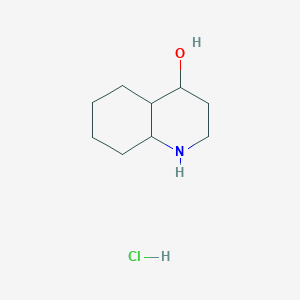

(4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C20H34N2O2 and its molecular weight is 334.504. The purity is usually 95%.

BenchChem offers high-quality (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Materials

Researchers have developed new monomers and polymers with unique properties by utilizing derivatives of cyclohexane and tert-butyl compounds. For example, Huang et al. (2006) synthesized a new monomer bearing the bulky pendant 4-tert-butylcyclohexylidene group, which led to the creation of aromatic poly(bisbenzothiazole)s with good solubility and thermal stability (Huang, Xu, & Yin, 2006). Similarly, Liaw et al. (2001) developed highly organosoluble poly(ether imide)s derived from a bulky pendent bis(ether anhydride) that included the 4-tert-butylcyclohexane dianhydride, showcasing excellent solubility and thermal properties (Liaw, Hsu, & Liaw, 2001).

Chemical Reactions and Mechanisms

The research has also focused on understanding the chemical reactions and mechanisms involving cyclohexane derivatives. For instance, Dolenc and Plesničar (1997) explored the thermolysis of (tert-Butylperoxy)iodanes, revealing insights into the formation of radical intermediates and deiodination reactions (Dolenc & Plesničar, 1997). Another study by Ostendorf et al. (2001) demonstrated the formation of acetylene-linked bis(2-silacyclobutene) derivatives through reactions involving di-tert-butylsilylene, providing evidence for the intermediate formation of a bis(silaethene) (Ostendorf, Saak, Haase, & Weidenbruch, 2001).

Polymerization Processes

The potential of cyclohexane and tert-butyl derivatives in polymerization processes has been a significant area of study. Hsueh et al. (2016) focused on the thermal decomposition analysis of 1,1-bis(tert-butylperoxy)cyclohexane, which is commonly used as an initiator in radical polymerization, highlighting its thermal instability and reaction kinetics (Hsueh, Chen, Chen, & Shu, 2016). Furthermore, Chen et al. (2021) investigated the in situ generation of Ag nanoparticles during photopolymerization, employing newly developed dyes-based three-component photoinitiating systems, demonstrating the efficiency and versatility of such systems in 3D printing applications (Chen, Noirbent, Liu, Zhang, Sun, Morlet‐Savary, Gigmes, Xiao, Dumur, & Lalevée, 2021).

Propiedades

IUPAC Name |

(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O2/c1-18(2,3)14-12-23-16(21-14)20(10-8-7-9-11-20)17-22-15(13-24-17)19(4,5)6/h14-15H,7-13H2,1-6H3/t14-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMZKCPMCVOKEV-HUUCEWRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2(CCCCC2)C3=N[C@H](CO3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2954495.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2954496.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)

![3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2954504.png)

![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)

![8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2954508.png)

![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid](/img/structure/B2954510.png)

![2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide](/img/structure/B2954511.png)